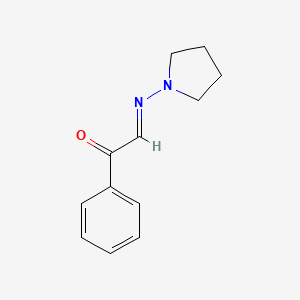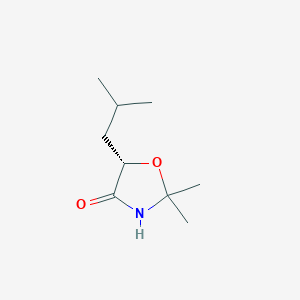
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring substituted with isobutyl and dimethyl groups. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with dimethyl carbonate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction typically produces amino alcohols.
Scientific Research Applications
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one involves its role as a chiral auxiliary. It forms temporary covalent bonds with substrates, inducing chirality and facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparison with Similar Compounds
Similar Compounds
®-5-Isobutyl-2,2-dimethyloxazolidin-4-one: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
(S)-4-Phenyl-2-oxazolidinone: Another chiral oxazolidinone used as a chiral auxiliary.
(S)-4-Benzyl-2-oxazolidinone: Similar in structure and used for asymmetric synthesis.
Uniqueness
(S)-5-Isobutyl-2,2-dimethyloxazolidin-4-one is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric synthesis reactions, offering advantages in terms of selectivity and yield compared to other chiral auxiliaries.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(5S)-2,2-dimethyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)5-7-8(11)10-9(3,4)12-7/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
WAYZWFUWJTUTFM-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NC(O1)(C)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
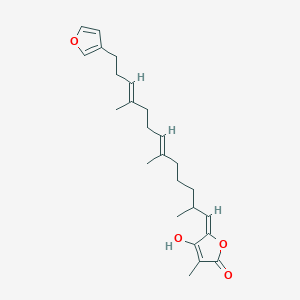

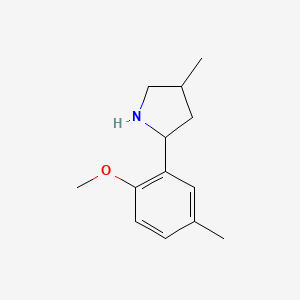

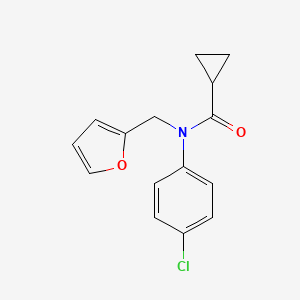
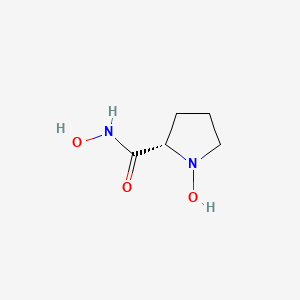
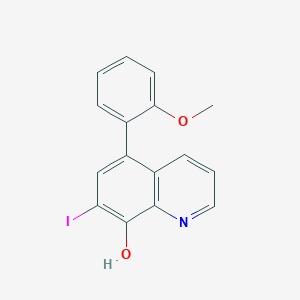

![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)

